(4E)-3-(chloromethyl)-4-(pyridin-2-ylmethylene)isoxazol-5(4H)-one
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Overview
Description
(4E)-3-(chloromethyl)-4-(pyridin-2-ylmethylene)isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-(pyridin-2-ylmethylene)isoxazol-5(4H)-one typically involves the reaction of a chloromethyl ketone with a pyridine derivative under specific conditions. The reaction may proceed through a cyclization mechanism, forming the isoxazole ring. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-(pyridin-2-ylmethylene)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the chloromethyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-(pyridin-2-ylmethylene)isoxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound could also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
3-(chloromethyl)isoxazole: A simpler derivative with similar reactivity.
4-(pyridin-2-ylmethylene)isoxazole: A related compound with a different substitution pattern.
Uniqueness
(4E)-3-(chloromethyl)-4-(pyridin-2-ylmethylene)isoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with tailored functionalities.
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
(4Z)-3-(chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-9-8(10(14)15-13-9)5-7-3-1-2-4-12-7/h1-5H,6H2/b8-5- |
InChI Key |
GNBAXRVRVCMWTJ-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=NOC2=O)CCl |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=NOC2=O)CCl |
Origin of Product |
United States |
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